molecular formula C7H6O5 B1626214 5-(Methoxycarbonyl)furan-2-carboxylic acid CAS No. 6750-85-2

5-(Methoxycarbonyl)furan-2-carboxylic acid

Cat. No.: B1626214
CAS No.: 6750-85-2
M. Wt: 170.12 g/mol
InChI Key: AETGYSUEDWYSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Furanic Compounds in Sustainable Chemistry

Furanic compounds, a class of heterocyclic organic molecules, are pivotal in the field of sustainable or "green" chemistry. catalysis-summit.com Derived from renewable biomass sources like agricultural waste and lignocellulosic materials, they offer a viable alternative to petroleum-based feedstocks. catalysis-summit.comresearchgate.net This shift is driven by increasing concerns over climate change, the volatility of fossil fuel prices, and the environmental impact of traditional chemical manufacturing. researchgate.net

The core of furan's utility in sustainable chemistry lies in its versatility as a building block for a wide array of valuable chemicals, including bioplastics, biofuels, pharmaceuticals, and agrochemicals. catalysis-summit.comnumberanalytics.com Processes utilizing furans often operate under milder conditions and generate fewer toxic byproducts compared to conventional methods, aligning with the principles of green chemistry. catalysis-summit.com The use of renewable biomass promotes a circular economy, where resources are reused and waste is minimized, making furan (B31954) chemistry a key area of research for developing sustainable chemical solutions. catalysis-summit.com

A central molecule in this landscape is 5-hydroxymethylfurfural (B1680220) (HMF), a platform chemical produced from the dehydration of C6 sugars found in biomass. mdpi.com HMF serves as a versatile starting point for synthesizing a multitude of furan derivatives. catalysis-summit.commdpi.com One of the most important transformations is the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA), a monomer that is a bio-based substitute for terephthalic acid in the production of polymers like polyethylene (B3416737) furanoate (PEF). acs.orgrsc.org

Overview of 5-(Methoxycarbonyl)furan-2-carboxylic Acid within the Furan Platform Chemical Landscape

Within the complex reaction network that transforms HMF into high-value products, this compound emerges as a crucial, yet often transient, intermediate compound. Its primary significance lies in the multi-step oxidation of HMF to produce 2,5-furandicarboxylic acid (FDCA). nih.gov

This specific monoester is formed when the oxidation of HMF is conducted in the presence of methanol (B129727) as a solvent. The reaction proceeds through the oxidation of the hydroxymethyl group or the formyl group of HMF, followed by esterification of one of the resulting carboxylic acid groups with methanol. This pathway is significant because the selective formation and subsequent hydrolysis of this intermediate can be a strategic route to obtaining high-purity FDCA, which is essential for polymerization into materials like PEF. acs.org

The compound this compound is a derivative of furan-2,5-dicarboxylic acid where one of the carboxylic acid groups is esterified with a methyl group. nih.gov This structure makes it a key subject in studies focused on optimizing the catalytic processes for FDCA production, as controlling the formation and reaction of such intermediates is vital for maximizing yield and purity. rsc.orgmdpi.com

Table 1: Chemical Properties of this compound

Property Value
CAS Number 6750-85-2 nih.govchemicalbook.com
Molecular Formula C₇H₆O₅ nih.gov
Molecular Weight 170.12 g/mol nih.gov
IUPAC Name This compound nih.gov

This data is compiled from chemical databases and is computer-generated. nih.gov

Table 2: Role as an Intermediate in HMF Oxidation

Precursor Product Catalyst/Conditions Significance
5-Hydroxymethylfurfural (HMF) 2,5-Furandicarboxylic acid (FDCA) Noble metal or mixed-oxide catalysts in methanol This compound is formed as a monoester intermediate in this process.
5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) 2,5-Furandicarboxylic acid (FDCA) Metal-free catalytic system (NaOtBu/DMF) HMFCA is a precursor that can be esterified to form this compound before full oxidation. nih.gov
5-(Chloromethyl)furfural (CMF) 5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) tert-butyl hypochlorite While not forming the exact subject compound, this shows the synthesis of related acid chlorides, important reactive intermediates. rsc.org

This table illustrates the reaction pathways where this compound or its closely related precursors and derivatives play a role.

Historical Context of Furan-2-carboxylic Acid Derivatives in Academic Inquiry

The history of furan chemistry dates back to the late 18th century. The first furan derivative to be documented was 2-furoic acid, described by the German pharmaceutical chemist Carl Wilhelm Scheele in 1780, who produced it from the distillation of mucic acid. researchgate.netwikipedia.orgwikipedia.org This discovery predates the isolation of furan itself, which was first prepared by Heinrich Limpricht in 1870. numberanalytics.comwikipedia.org Another key milestone was the reporting of furfural (B47365) in 1831, a compound that would become a major industrial chemical derived from agricultural byproducts like corn cobs and oat hulls. wikipedia.orgbritannica.com

Research into furan derivatives gained significant momentum, but interest temporarily slowed after World War II with the rise of the petroleum-based chemical industry. researchgate.net However, the pursuit of sustainable and "green" chemical feedstocks in recent times has led to a remarkable resurgence in the study of furan-based chemicals. researchgate.net

The investigation into furan dicarboxylic acids, such as FDCA, as potential monomers for polymers began to grow in the mid-20th century. The goal was to find renewable alternatives to petroleum-derived monomers like terephthalic acid. rsc.orgresearchgate.net This historical pursuit laid the essential groundwork for today's intensive research into the synthesis of FDCA from HMF, where understanding the formation and behavior of intermediates like this compound is critical to developing efficient and commercially viable production processes for bio-based polymers. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxycarbonylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETGYSUEDWYSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465713
Record name 5-(Methoxycarbonyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6750-85-2
Record name 5-(Methoxycarbonyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methoxycarbonyl)furan-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Process Engineering

Advanced Synthetic Routes to 5-(Methoxycarbonyl)furan-2-carboxylic Acid

Oxidation of Furoate Feedstocks

The direct oxidation of furoate feedstocks presents a viable pathway to this compound. This approach leverages esterified furan (B31954) compounds, which can be derived from biomass, as precursors.

A highly efficient method for the synthesis of 5-(alkoxycarbonyl)furan-2-carboxylic acids involves the liquid-phase oxidation of furoate feedstocks using a catalyst system composed of cobalt, manganese, and bromine. google.com This system is particularly effective for the conversion of methyl 5-methylfuran-2-carboxylate (MMFC) to this compound (MCFC). google.com The process entails oxidizing the furoate in the presence of oxygen and the Co/Mn/Br catalyst system. google.com This catalytic approach is capable of achieving high yields of the desired product, with potential yields reported to be a minimum of 60% and reaching as high as 99.5%. google.com The reaction temperature for this oxidation process can be varied within a range of 50°C to 220°C, with a more specific range of 100°C to 180°C also being effective. google.com This method minimizes the hydrolysis of the methyl ester group, leading to the targeted monoester product rather than furan-2,5-dicarboxylic acid (FDCA). google.com

Table 1: Key Parameters for Catalytic Oxidation of Furoate Feedstocks

Parameter Description Source
Feedstock Methyl 5-methylfuran-2-carboxylate (MMFC) google.com
Catalyst System Cobalt (Co), Manganese (Mn), and Bromine (Br) google.com
Oxidant Oxygen google.com
Temperature Range 50°C to 220°C google.com
Reported Yields 60% to 99.5% google.com

The choice of solvent plays a crucial role in the catalytic oxidation of furoate feedstocks. Saturated organic acids with 2 to 6 carbon atoms are effective solvents for this process. google.com Acetic acid is a commonly used solvent in these oxidation reactions. google.com The solvent medium facilitates the interaction between the substrate, catalyst, and oxidant, and can influence the reaction rate and selectivity. In the broader context of furan derivative oxidation, acetic acid has been shown to provide good yields compared to other solvents. For instance, in the oxidation of furfural (B47365) to maleic acid, acetic acid resulted in a 59% yield, significantly higher than solvents like acetone, acetonitrile, and ethyl acetate which gave lower yields of the desired product and favored the formation of intermediates. nih.gov While this data is for a different reaction, it highlights the importance of solvent selection in furan chemistry. For the synthesis of this compound, the use of an organic acid solvent like acetic acid is a key parameter for achieving high yields. google.com

Conversion from Methyl 5-Methylfuran-2-carboxylate (MMFC)

A direct and high-yield pathway to this compound is the oxidation of methyl 5-methylfuran-2-carboxylate (MMFC). google.com This process is a specific example of the oxidation of furoate feedstocks discussed previously. The reaction involves the air oxidation of MMFC in the presence of a cobalt, manganese, and bromine catalyst system. google.com A key advantage of this method is its high selectivity towards the desired monoester, with minimal formation of furan-2,5-dicarboxylic acid (FDCA) due to surprisingly low levels of hydrolysis of the methyl ester under certain conditions. google.com The process can achieve yields of this compound of at least 70%. google.com

Table 2: Synthesis of this compound from MMFC

Starting Material Product Catalyst System Solvent Key Advantage Source
Methyl 5-methylfuran-2-carboxylate (MMFC) This compound (MCFC) Co/Mn/Br Saturated organic acid (e.g., acetic acid) High yield and selectivity, minimal hydrolysis to FDCA google.com

Derivatization from 5-Formylfuran-2-carboxylic Acid (FFCA)

The synthesis of this compound can also be approached through the derivatization of 5-formylfuran-2-carboxylic acid (FFCA). This route would logically involve a two-step process: esterification of the carboxylic acid group of FFCA to yield methyl 5-formylfuran-2-carboxylate, followed by the oxidation of the formyl group to a carboxylic acid. While direct experimental data for this specific two-step conversion to this compound is not detailed in the provided search results, the individual steps are well-established chemical transformations. The oxidation of the formyl group of a furan ring to a carboxylic acid is a known reaction, and various oxidizing agents can be employed. For instance, in the biocatalytic oxidation of furan aldehydes, the formyl group is selectively oxidized to a carboxylic acid.

Synthesis from Furan Aldehyde Intermediates

Another synthetic strategy involves the oxidation of furan aldehyde intermediates, such as 5-(alkoxymethyl)furfurals. In this process, both the aldehyde and the alkoxymethyl groups are oxidized. For example, the oxidation of 5-(butoxymethyl)furfural in acetic acid with a catalyst system of cobalt acetate, manganese acetate, and sodium bromide under oxygen pressure at 100°C leads to the formation of 5-(butoxycarbonyl)furan-2-carboxylic acid. This demonstrates that the aldehyde is converted to a carboxylic acid and the ether linkage is oxidized to an ester in a single process. By analogy, using 5-(methoxymethyl)furfural as the starting material would be expected to yield this compound under similar conditions. This method offers a pathway to 5-(alkoxycarbonyl)furan-2-carboxylic acids from ether derivatives of 5-hydroxymethylfurfural (B1680220) (HMF).

Biorefinery Approaches and Bio-based Precursor Conversion

The synthesis of this compound is deeply rooted in biorefinery concepts, utilizing renewable biomass as the primary feedstock. Key platform molecules derived from sugars, such as 5-hydroxymethylfurfural (HMF) and 2-furancarboxylic acid, serve as central precursors. The conversion of these bio-based molecules into the target compound involves a series of oxidative and functionalization steps, representing a significant advancement in green chemistry.

Synthesis from Saccharide-Derived Starting Materials (e.g., D-glucono-δ-lactone)

The conversion of saccharides into furan-based dicarboxylic acids is a cornerstone of creating value-added chemicals from biomass. While direct conversion of D-glucono-δ-lactone is less commonly detailed, a prominent pathway involves the dehydration of sugar acids, such as galactaric acid (derived from pectin) or glucaric acid, to form 2,5-furandicarboxylic acid (FDCA) and its esters. These processes often use solid acid catalysts and enable high substrate concentrations. The resulting FDCA or its diester is a direct precursor to this compound via selective functionalization.

One notable process involves reacting glucaric acid with a high-boiling alcohol in the presence of an acid catalyst to form an ester of FDCA, which can then be transesterified to the desired methyl ester. orgsyn.org Another approach demonstrates the synthesis of FDCA methyl esters directly from pectin-based galactaric acid, which can be scaled from the laboratory to the bench scale with high yields. rsc.org

Starting MaterialKey Reagents/CatalystsIntermediate ProductReported YieldReference
Galactaric Acid (from Pectin)Solid Acid Catalyst, Methanol (B129727)Furan-2,5-dimethylcarboxylateUp to 90 mol % (total furancarboxylates) rsc.org
Glucaric AcidHigh-boiling alcohol, Acid Catalyst, then Methanol (Transesterification)Furan-2,5-dimethylcarboxylateData not specified orgsyn.org

Conversion of 5-Hydroxymethylfurfural (HMF) and Derivatives

5-Hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of C6 sugars, is a versatile precursor for this compound. amazonaws.com The synthesis pathway typically involves the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA), followed by a selective mono-esterification. semanticscholar.org Alternatively, HMF can be selectively oxidized to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), which is then subjected to further oxidation and esterification steps. bldpharm.comtue.nl

The oxidation of HMF to FDCA can be achieved using various catalytic systems, including those based on noble metals like palladium or gold, often in aqueous, alkaline conditions with oxygen as the oxidant. nih.govchemicalbook.com Biocatalytic routes using whole-cell systems or isolated enzymes also show great promise, offering high selectivity under mild conditions. organic-chemistry.orgmorressier.comwikipedia.org

Once FDCA is obtained, the target monoester is typically synthesized through selective hydrolysis of the dimethyl ester, dimethyl furan-2,5-dicarboxylate. This reaction is a challenging but critical step. A highly efficient method for the selective monohydrolysis of symmetric diesters involves using a semi-two-phase system with THF and aqueous NaOH at 0°C. arkat-usa.orgacs.org This technique provides the desired half-ester in high yields by carefully controlling the reaction conditions to favor the hydrolysis of only one ester group. arkat-usa.org

PrecursorReagents/CatalystReaction TypeProductYieldReference
5-Hydroxymethylfurfural (HMF)Pd/C, K₂CO₃, O₂ (in water)Oxidation2,5-Furandicarboxylic acid (FDCA)85% nih.gov
HMFRu-PNN pincer complex, NaOH (in water/dioxane)Oxidation2,5-Furandicarboxylic acid (FDCA)95% semanticscholar.org
HMFComamonas testosteroni SC1588 (whole-cell)Biocatalytic Oxidation5-Hydroxymethyl-2-furancarboxylic acid (HMFCA)98% tue.nl
Dimethyl furan-2,5-dicarboxylateAqueous NaOH, THFSelective MonohydrolysisThis compoundHigh to Quantitative arkat-usa.org

Selective Carboxylation of 2-Furancarboxylic Acid

Contrary to hydrodeoxygenation, a key strategy for synthesizing the FDCA backbone from C5-derived precursors is the direct carboxylation of 2-furancarboxylic acid (2-furoic acid). nih.gov This method is advantageous as 2-furoic acid is produced commercially from furfural, which is derived from inedible lignocellulosic biomass. semanticscholar.org The process involves a carbonate-promoted C-H bond activation at the 5-position of the furan ring, followed by the introduction of a carboxyl group using carbon dioxide as a C1 source.

The reaction typically involves heating a salt mixture of an alkali furan-2-carboxylate (furoate) and an alkali carbonate under a CO₂ atmosphere, without the need for a solvent or transition metal catalyst. semanticscholar.org High yields have been achieved, particularly on a preparative scale, by using potassium/cesium cation blends and ensuring the removal of water, a reaction by-product, to suppress decomposition pathways. semanticscholar.org This scalable route provides direct access to FDCA, which can then be selectively esterified to the target compound.

Starting MaterialKey ReagentsTemperatureAtmosphereProductIsolated YieldReference
Potassium Furoate / Cesium FuroateK₂CO₃ / Cs₂CO₃220–290 °CCO₂2,5-Furandicarboxylic acid89% (on 1 mol scale) semanticscholar.org
2-Furancarboxylic acidLithium diisopropylamide (LDA), then CO₂-78 °CInert, then CO₂2,5-Furandicarboxylic acid73%

Regioselective Functionalization Strategies

The precise introduction of functional groups onto the furan ring is essential for the synthesis of this compound. These strategies focus on activating specific positions of the furan scaffold to install the required carboxylic acid and methoxycarbonyl moieties with high selectivity.

Arylation Reactions of Furan-2-carboxylic Acid

While not a direct route to the target molecule, the regioselective arylation of the furan ring at the C5 position represents a powerful functionalization strategy that highlights the ability to selectively modify the furan core. Palladium-catalyzed direct C-H arylation reactions are effective for coupling furan derivatives with aryl halides. These methods typically employ a palladium acetate or related precursor with a bulky phosphine ligand, such as 2-(dicyclohexylphosphino)-biphenyl, and an inorganic base.

The reaction can be successfully applied to furan esters, such as furan-2-carboxylic acid ethyl ester, to introduce an aryl group at the 5-position. This demonstrates the feasibility of selective C-H functionalization on the furan-2-carboxylate scaffold, a key principle that also underlies the carboxylation strategies used to produce the FDCA precursor.

Furan SubstrateAryl HalideCatalyst SystemBaseYieldReference
Furan-2-carboxylic acid ethyl ester4-ChlorobenzonitrilePd(OAc)₂, Cy₂P-o-biphenylK₃PO₄65%
2-Methylfuran-3-carboxylic acid ethyl ester4-Bromoacetophenone[Pd(C₃H₅)Cl]₂ / TedicypAcONa88% bldpharm.com
Furan4-ChloroanisolePd(OAc)₂, Cy₂P-o-biphenylK₃PO₄92%

Introduction of Methoxycarbonyl and Carboxylic Acid Functionalities

The most direct strategies for installing the required functionalities involve either building upon a pre-functionalized furan or selectively modifying a symmetric difunctional precursor. Two primary and effective pathways have been established:

Carboxylation followed by Esterification : This route begins with 2-furancarboxylic acid. As detailed in section 2.2.3, the C5 position is activated and carboxylated using CO₂ to yield 2,5-furandicarboxylic acid (FDCA). semanticscholar.org The resulting diacid can then be esterified. To achieve the monoester, selective esterification conditions would be required, or a full esterification to the dimethyl ester followed by selective monohydrolysis.

Selective Hydrolysis of a Diester : This is arguably the most common and practical laboratory-scale approach, starting from the readily accessible dimethyl furan-2,5-dicarboxylate (itself synthesized from FDCA). morressier.com By carefully controlling the stoichiometry of the base (e.g., NaOH or KOH), the solvent system (often THF-water), and the temperature (typically 0°C), one of the two chemically equivalent ester groups can be selectively saponified. arkat-usa.orgacs.org This reaction leverages subtle kinetic and electronic differences that emerge after the first hydrolysis event, which deactivates the molecule towards a second hydrolysis, allowing for the isolation of the monoester-monoacid in high yields. acs.org

StrategyStarting MaterialKey Transformation StepReagentsSignificanceReference
Carboxylation Route2-Furancarboxylic acidC-H CarboxylationAlkali Carbonates, CO₂Builds the C2, C5 difunctional backbone from a C5 precursor. semanticscholar.org
Selective HydrolysisDimethyl furan-2,5-dicarboxylateMonohydrolysisAqueous NaOH or KOH in THFProvides a highly efficient and clean route to the target monoester from a symmetric diester. arkat-usa.org

Process Efficiency and Yield Optimization Studies

The efficient synthesis of this compound (MCFC) is a focal point of research, driven by its potential as a bio-based monomer and chemical intermediate. Optimization studies have primarily centered on maximizing yield and process efficiency through the catalytic oxidation of furan-based precursors and the selective esterification of furan-2,5-dicarboxylic acid (FDCA).

Catalytic Oxidation of Furoate Feedstocks

A significant advancement in MCFC synthesis involves the direct oxidation of furoate feedstocks. Research has demonstrated a highly efficient method for producing 5-(alkoxycarbonyl)furan-2-carboxylic acids (ACFCs), including MCFC, from precursors like methyl 5-methylfuran-2-carboxylate (MMFC). This pathway is noted for its high yield, with process optimization targeting a minimum yield of 70% for the desired ACFC product google.com.

The process involves the oxidation of the furoate in the presence of a specific catalyst system, oxygen, and a saturated organic acid solvent containing 2 to 6 carbon atoms. The optimization of this reaction is dependent on several key parameters, most notably the reaction temperature.

Key Process Parameters for Oxidation of Methyl 5-methylfuran-2-carboxylate (MMFC)

Parameter Optimized Range Outcome
Temperature 50°C to 220°C Controls reaction rate and selectivity.
Solvent Saturated Organic Acid (C2-C6) Facilitates dissolution of reactants and catalyst.
Oxidant Oxygen Serves as the primary oxidizing agent.
Catalyst System Proprietary Essential for facilitating the oxidation reaction.

| Target Yield | >70% | Defines the efficiency benchmark for the process. google.com |

This method represents a direct and efficient route to MCFC, bypassing the need to start from FDCA and offering a streamlined manufacturing process with high product yields google.com.

Oxidation of Furan Aldehyde Derivatives

Another pathway subject to optimization studies is the oxidation of 5-ether derivatives of 5-(hydroxymethyl)furfural (HMF), such as 5-(alkoxymethyl)furfural. This process can be tailored to selectively produce 5-(alkoxycarbonyl)furan-2-carboxylic acids. The reaction is conducted in a mixture that includes a solvent with dissolved oxygen and a catalyst system composed of Co(II), Mn(II), and/or Ce(III) salts.

Process efficiency and selectivity towards the desired ester-acid product are heavily influenced by reaction conditions. Optimization of temperature and pressure is crucial for maximizing the yield of MCFC while minimizing side reactions.

Optimized Conditions for Oxidation of 5-(alkoxymethyl)furfural

Parameter Optimized Range Purpose
Temperature 80°C to 130°C To ensure sufficient reaction kinetics without promoting degradation.
Pressure (Oxygen/Air) 600 to 1000 psi To maintain a sufficient concentration of dissolved oxygen.
Catalyst Co(II), Mn(II), Ce(III) salts To catalyze the selective oxidation of the furan aldehyde derivative.

| Primary Product | 5-(alkoxycarbonyl)furan-2-carboxylic acid | The target molecule of the optimized synthesis. |

This catalytic approach allows for the selective conversion of furan aldehyde ethers into valuable monoester-monoacid derivatives like MCFC epo.org.

Chemical Transformations and Derivatization Chemistry

Esterification Reactions of the Carboxylic Acid Moiety

The free carboxylic acid group of 5-(methoxycarbonyl)furan-2-carboxylic acid can undergo further esterification to produce symmetrical or asymmetrical diesters of FDCA. The synthesis of these diesters is significant as they are often more soluble in organic solvents than the parent dicarboxylic acid, facilitating easier isolation and purification in manufacturing processes. researchgate.net

The reaction can be controlled to selectively produce the desired diester. For instance, reacting the monoester with an alcohol in the presence of an acid catalyst can yield the corresponding diester. researchgate.net The choice of reaction temperature can also influence the outcome, with higher temperatures (e.g., ≥190 °C) favoring the formation of diesters over monoesters. masterorganicchemistry.com

Specialized methods like Steglich esterification, which uses coupling agents such as N,N′-Dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), provide an efficient route to forming ester bonds under mild conditions. This method was successfully used to synthesize 4-(methoxycarbonyl)phenyl 5-bromofuran-2-carboxylate from 5-bromofuroic acid and methylparaben, demonstrating its applicability to furan-based carboxylic acids.

Conversely, the methyl ester group can be hydrolyzed back to a carboxylic acid under certain conditions, highlighting the reversible nature of this functional group. google.com

Table 1: Selected Esterification Approaches

MethodReagents/CatalystKey FeatureReference
Acid-Catalyzed EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Drives reaction towards diester formation, especially at elevated temperatures. researchgate.net
Steglich EsterificationAlcohol, DCC, DMAPMild conditions, good yields for forming specific ester derivatives.
Alumina CatalysisMethanol (B129727), AluminaAn environmentally friendly protocol using a heterogeneous catalyst.

Reduction Chemistry of Carbonyl Groups

The reduction of the carbonyl groups in this compound—the carboxylic acid and the ester—can lead to valuable diols, such as 2,5-bis(hydroxymethyl)furan (BHMF). BHMF is a significant bio-derived compound used in the synthesis of new polymers, including self-healing materials and resins. mdpi.com

The reduction of carboxylic acids and their esters typically requires potent reducing agents.

Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids directly to primary alcohols. libretexts.org The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org Borane (BH₃) is another reagent that can selectively reduce carboxylic acids to alcohols.

Ester Reduction : Esters can also be reduced to primary alcohols using strong reducing agents like LiAlH₄.

Selective reduction of one carbonyl group over the other presents a synthetic challenge but offers a route to asymmetrically functionalized furan (B31954) derivatives. Catalytic hydrogenation is another important reduction pathway. For instance, the catalytic reduction of 2-furancarboxylic acid over a platinum catalyst can yield 5-hydroxyvaleric acid derivatives, involving both hydrogenation of the furan ring and reduction of the acid group. mdpi.com

Nucleophilic Addition Pathways

The carbonyl carbons of both the carboxylic acid and the ester group in this compound are electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to many of the compound's transformations. The general mechanism for these reactions is a nucleophilic acyl substitution, which proceeds via a tetrahedral intermediate. libretexts.orgyoutube.com

The relative reactivity of carboxylic acid derivatives towards nucleophilic attack is a key consideration. Carboxylic acids themselves are generally unreactive under basic conditions because they are readily deprotonated to form a highly unreactive carboxylate anion. masterorganicchemistry.comlibretexts.org However, under acidic conditions or with activation, they can react. Esters, while less reactive than acid chlorides or anhydrides, readily undergo nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org

A common example is basic hydrolysis (saponification), where a hydroxide (B78521) ion attacks the ester carbonyl, leading to the formation of a carboxylate salt, which can be protonated to yield the carboxylic acid. masterorganicchemistry.com This process effectively reverses the esterification. Another key reaction is amidation, where amines act as nucleophiles to form amides, a transformation crucial for synthesizing polyamide materials.

Decarboxylation Mechanisms and Products

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a significant reaction pathway for furan-based carboxylic acids. In certain microorganisms, 2,5-furandicarboxylic acid (FDCA) undergoes decarboxylation to produce 2-furoic acid as part of its metabolic processing.

Thermally, decarboxylation can also be induced. The Henkel reaction, for example, involves the thermal disproportionation of alkali metal salts of aromatic carboxylates. mdpi.com While this reaction can produce dicarboxylates, it can also lead to decarboxylation under certain conditions. mdpi.com Further degradation of FDCA at high temperatures can also result in the loss of CO₂ and carbon monoxide.

The mechanism often involves the formation of a carbanionic intermediate after the loss of CO₂, which is then protonated. The stability of this intermediate is key to the facility of the reaction.

Functional Group Interconversions for Diversified Furanic Scaffolds

The ability to convert the carboxylic acid and ester moieties into other functional groups is crucial for diversifying the chemical utility of this compound. These interconversions provide access to a wide range of furanic scaffolds for various applications.

Key interconversions include:

Formation of Acid Chlorides : The carboxylic acid group can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This highly reactive intermediate is a precursor for the synthesis of esters, amides, and other derivatives under mild conditions.

Formation of Amides : Direct condensation of the carboxylic acid with an amine can be challenging but is achievable using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by first converting the acid to an acid chloride. libretexts.orgkhanacademy.org A regioselective monoamidation of FDCA has been reported, yielding valuable amido-esters. researchgate.net

Hydrolysis of the Ester : As previously mentioned, the methyl ester can be hydrolyzed back to a carboxylic acid, yielding the parent FDCA. google.com This reaction is fundamental for processes where the ester is used as a protecting group or to improve solubility, and the final diacid product is desired.

These transformations allow chemists to strategically modify the furan core, attaching different functional groups to tailor the molecule's properties for specific applications in materials science and medicinal chemistry.

Synthesis of Complex Heterocyclic Derivatives Incorporating Furanic Units

The furan ring of this compound serves as an excellent scaffold for the synthesis of more complex heterocyclic systems. The functional groups attached to the furan provide reactive handles for cyclization and condensation reactions, leading to fused or linked heterocyclic structures.

Thiazole (B1198619) and oxazole (B20620) rings are important pharmacophores found in numerous biologically active compounds. nih.gov The carboxylic acid functionality of this compound is a key starting point for constructing these five-membered heterocycles.

Thiazole Synthesis : A common route to thiazoles is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide. The carboxylic acid of the furan derivative can be converted into a suitable precursor for this type of reaction. For example, it can be transformed into an α-haloketone, or it can be used to synthesize a thioamide derivative. Research has shown the synthesis of novel thiazole derivatives that incorporate a furan scaffold, demonstrating the viability of this approach.

Oxazole Synthesis : Oxazoles can be synthesized directly from carboxylic acids. One efficient method involves reacting a carboxylic acid with an isocyanoacetate in the presence of a suitable activating agent. This transformation allows for the construction of 4,5-disubstituted oxazole derivatives. By applying such methods to this compound, furan-oxazole hybrids can be readily prepared, opening avenues for new materials and potential pharmaceutical agents. Research has also detailed the synthesis of isoxazole (B147169) and oxazole-4-carboxylic acid derivatives through controlled isomerization pathways.

Table of Compounds

Compound NameSynonym(s)Molecular Formula
This compoundMCFC, Furan-2,5-dicarboxylic acid monomethyl esterC₇H₆O₅
2,5-Furandicarboxylic acidFDCAC₆H₄O₅
2,5-bis(hydroxymethyl)furanBHMFC₆H₈O₃
N,N′-DicyclohexylcarbodiimideDCCC₁₃H₂₂N₂
4-DimethylaminopyridineDMAPC₇H₁₀N₂
Lithium aluminum hydrideLAHLiAlH₄
2-Furoic acidFuran-2-carboxylic acidC₅H₄O₃
Thionyl chloride-SOCl₂
Thiazole-C₃H₃NS
Oxazole-C₃H₃NO

Thiadiazole and Oxadiazole Analogues

The synthesis of thiadiazole and oxadiazole analogues from this compound typically proceeds through the activation of the carboxylic acid functionality. These transformations often involve the formation of key intermediates such as acid hydrazides or acid chlorides, which are then cyclized to form the desired five-membered heterocyclic rings.

1,3,4-Thiadiazoles:

The preparation of 1,3,4-thiadiazole (B1197879) derivatives can be achieved by first converting the carboxylic acid to the corresponding acid hydrazide, 5-(methoxycarbonyl)furan-2-carbohydrazide. This intermediate can be synthesized by reacting the starting material's ester derivative with hydrazine (B178648) hydrate (B1144303) nih.gov. The resulting carbohydrazide (B1668358) is then treated with a thiocarbonyl source, such as carbon disulfide in a basic medium, to form a dithiocarbazinate salt, which upon cyclization with hydrazine hydrate yields the corresponding 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol ktu.edu.trresearchgate.net. Alternatively, direct conversion of the acid hydrazide to a thiosemicarbazide, followed by acid-catalyzed cyclization, can also yield thiadiazole derivatives nih.gov.

1,3,4-Oxadiazoles:

For the synthesis of 1,3,4-oxadiazoles, a common route involves the dehydrative cyclization of a 1,2-diacylhydrazine intermediate. This can be achieved by reacting 5-(methoxycarbonyl)furan-2-carbohydrazide with an appropriate acyl chloride, followed by treatment with a dehydrating agent like phosphoryl chloride nih.gov. A more direct, one-step method involves the reaction of the carboxylic acid with an acid hydrazide in the presence of a dehydrating agent such as phosphoryl chloride nih.gov. Another established method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the reaction of acyl chlorides with tetrazoles, which proceeds through the opening of the tetrazole ring researchgate.net.

The following table provides hypothetical examples of thiadiazole and oxadiazole analogues that could be synthesized from this compound, based on established synthetic methodologies.

Starting MaterialReagent(s)ProductHeterocycle
This compound1. SOCl₂2. R-NHNH₂3. POCl₃Methyl 5-(5-R-1,3,4-oxadiazol-2-yl)furan-2-carboxylate1,3,4-Oxadiazole
5-(Methoxycarbonyl)furan-2-carbohydrazideR-COOH, POCl₃Methyl 5-(5-R-1,3,4-oxadiazol-2-yl)furan-2-carboxylate1,3,4-Oxadiazole
5-(Methoxycarbonyl)furan-2-carbohydrazide1. CS₂, KOH2. H₂SO₄Methyl 5-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)furan-2-carboxylate1,3,4-Oxadiazole-2-thione
5-(Methoxycarbonyl)furan-2-carbohydrazideR-NCSMethyl 5-(5-(R-amino)-1,3,4-thiadiazol-2-yl)furan-2-carboxylate1,3,4-Thiadiazole

This table presents plausible synthetic targets based on known chemical transformations.

Triazolo[3,4-b]nih.govnih.govnih.govthiadiazole Systems

The synthesis of fused heterocyclic systems such as triazolo[3,4-b] nih.govnih.govnih.govthiadiazoles from this compound is a multi-step process that hinges on the initial formation of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol intermediate.

The synthetic pathway commences with the conversion of this compound to its corresponding acid hydrazide. This is typically achieved by reaction with hydrazine hydrate researchgate.netresearchgate.net. The resulting 5-(methoxycarbonyl)furan-2-carbohydrazide is then reacted with carbon disulfide in the presence of potassium hydroxide to form the potassium dithiocarbazinate salt. Subsequent treatment of this salt with hydrazine hydrate leads to the cyclization and formation of 4-amino-5-(5-methoxycarbonylfuran-2-yl)-4H-1,2,4-triazole-3-thiol ktu.edu.trresearchgate.net.

This triazole-thiol intermediate is a versatile precursor for the construction of the fused triazolo[3,4-b] nih.govnih.govnih.govthiadiazole ring system. Cyclization can be achieved by reacting the intermediate with various one-carbon donors. For instance, condensation with different carboxylic acids in the presence of a dehydrating agent like phosphoryl chloride yields 3,6-disubstituted- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazoles nuph.edu.ua.

Research on analogous furan derivatives has demonstrated the feasibility of this approach. For example, 3-substituted-6-(5-arylfuran-2-yl)- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazoles have been successfully synthesized by the condensation of 5-arylfuran-2-carboxylic acids with 5-substituted-4-amino-4H-1,2,4-triazole-3-thiols using phosphoryl chloride as the cyclizing agent nih.govnuph.edu.ua. Similarly, various fused 1,2,4-triazoles have been prepared starting from 5-nitro-2-furoic acid via the corresponding 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol nih.gov.

The table below outlines the key synthetic steps and potential derivatives in the formation of triazolo[3,4-b] nih.govnih.govnih.govthiadiazole systems from this compound.

IntermediateReagent(s)Product Class
4-Amino-5-(5-methoxycarbonylfuran-2-yl)-4H-1,2,4-triazole-3-thiolR-COOH, POCl₃3-R-6-(5-methoxycarbonylfuran-2-yl)- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole
4-Amino-5-(5-methoxycarbonylfuran-2-yl)-4H-1,2,4-triazole-3-thiolCS₂, Pyridine (B92270)6-(5-methoxycarbonylfuran-2-yl)- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole-3(2H)-thione
4-Amino-5-(5-methoxycarbonylfuran-2-yl)-4H-1,2,4-triazole-3-thiolR-CHO6-(5-methoxycarbonylfuran-2-yl)-3-R-5,6-dihydro- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole

This table illustrates the general synthetic routes to the target fused heterocyclic systems based on established literature precedents.

Biological and Biomedical Research Applications

Exploration as a Biochemical Research Probe

The unique structure of 5-(Methoxycarbonyl)furan-2-carboxylic acid makes it a valuable tool for biochemical research, particularly in the investigation of metabolic pathways and enzyme interactions.

Investigation of Metabolic Pathways

While direct studies on the metabolic fate of this compound are limited, the metabolism of furan (B31954) and its derivatives has been a subject of significant research. Furan itself is known to be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules. researchgate.netresearchgate.net The metabolism of furan compounds often involves the formation of various metabolites that are excreted in urine. researchgate.netresearchgate.net

The presence of both a carboxylic acid and a methoxycarbonyl group on the furan ring of this compound suggests that it could serve as a unique substrate for various metabolic enzymes. Researchers can use this compound to probe the activity of specific metabolic pathways, tracking its conversion into different metabolites to understand the enzymatic processes involved. For instance, the hydrolysis of the ester group or further oxidation of the furan ring could be monitored to assess the activity of esterases and oxidoreductases, respectively.

Enzyme Interaction Studies

The potential of furan derivatives to interact with and modulate the activity of enzymes is an active area of investigation. For example, derivatives of furan-2-carboxylic acid have been synthesized and evaluated for their ability to inhibit specific enzymes. One study focused on furan-2-carboxamide derivatives and their ability to interfere with the LasR protein in Pseudomonas aeruginosa, a key regulator of quorum sensing and biofilm formation. nih.gov This research demonstrated that modifications to the furan-2-carboxamide scaffold could lead to significant antibiofilm activity, suggesting a direct interaction with the enzyme's binding site. nih.govresearchgate.net

These findings highlight the potential of this compound as a scaffold for designing enzyme inhibitors. The specific arrangement of functional groups on the furan ring can be modified to create derivatives that target the active sites of various enzymes, thereby serving as probes to study enzyme structure and function.

Pharmacological Potential of this compound Derivatives

Derivatives of this compound have been explored for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Properties

Furan derivatives have been recognized for their potential to combat inflammation. mdpi.com Research into the anti-inflammatory and analgesic activities of compounds related to 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids has shown promise. nih.gov These studies suggest that the furan nucleus can serve as a building block for the development of new anti-inflammatory agents. While direct studies on the anti-inflammatory properties of this compound derivatives are not extensively documented, the known anti-inflammatory effects of other furan-containing molecules provide a strong rationale for their investigation. For example, some furan hybrids have shown promising results in inhibiting inflammatory pathways. mdpi.com

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority, and furan derivatives have emerged as a promising class of compounds. A study on carbamothioyl-furan-2-carboxamide derivatives demonstrated significant antimicrobial activity against both bacterial and fungal strains. mdpi.com These compounds were tested against Staphylococcus aureus (Gram-positive bacteria), Escherichia coli (Gram-negative bacteria), and fungal strains like Aspergillus niger and Fusarium brachygibbosum. mdpi.com The results indicated that specific derivatives exhibited considerable inhibition zones and minimum inhibitory concentrations (MICs). mdpi.com

DerivativeOrganismInhibition Zone (mm)MIC (μg/mL)
2,4-dinitrophenyl derivativeS. aureus12289
2,4-dinitrophenyl derivativeE. coli9295
2,4-dinitrophenyl derivativeA. niger17150.7
2,4-dinitrophenyl derivativeF. brachygibbosum15155.3

Data sourced from a study on carbamothioyl-furan-2-carboxamide derivatives. mdpi.com

These findings suggest that by modifying the carboxylic acid group of this compound to form various amides and other derivatives, it is possible to develop novel antimicrobial agents.

Cytotoxicity against Neoplastic Cell Lines

The cytotoxic potential of furan derivatives against various cancer cell lines is a significant area of biomedical research. nih.gov Several studies have demonstrated the ability of furan-based compounds to induce cell death in cancer cells. For instance, certain furan-2-carboxamide derivatives have shown potent antiproliferative activity against a panel of cancer cell lines. nih.gov

In one study, novel furan-based derivatives were synthesized and evaluated for their cytotoxic effects on the MCF-7 breast cancer cell line. nih.gov Two compounds, a pyridine (B92270) carbohydrazide (B1668358) and an N-phenyl triazinone derivative, exhibited significant anticancer activity with low micromolar IC50 values. nih.gov

CompoundCell LineIC50 (μM)
Pyridine carbohydrazide derivative (4)MCF-74.06
N-phenyl triazinone derivative (7)MCF-72.96
Doxorubicin (Standard)MCF-7Not specified

Data from a study on new furan-based derivatives. nih.gov

Another study on carbamothioyl-furan-2-carboxamide derivatives investigated their anticancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines. mdpi.com The p-tolylcarbamothioyl)furan-2-carboxamide derivative showed the highest activity against hepatocellular carcinoma cells. mdpi.com

These results underscore the potential of using this compound as a starting material for the synthesis of novel anticancer agents. The furan scaffold provides a versatile platform for the development of compounds with potent and selective cytotoxicity against various neoplastic cell lines.

Phosphodiesterase Type 4 (PDE4) Inhibition Research

Research into the direct activity of this compound as a phosphodiesterase type 4 (PDE4) inhibitor is not extensively documented in publicly available scientific literature. However, significant research has been conducted on structurally related compounds, specifically derivatives of 5-phenyl-furan-2-carboxylic acid, which highlight the potential of the furan-2-carboxylic acid scaffold in targeting PDE4.

Studies have focused on designing and synthesizing a series of 5-phenyl-2-furan derivatives to investigate their potential as PDE4 inhibitors. The inhibition of PDE4, particularly the PDE4B subtype, is a key target for anti-inflammatory therapies as it elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This increase in cAMP helps to relax airway muscles and suppress the activation of pro-inflammatory cells.

In the development of these inhibitors, the structure-activity relationship (SAR) is significantly influenced by the substituents on the phenyl ring attached at the 5-position of the furan core. For instance, the introduction of a methoxy (B1213986) group (an electron-donating group) at the para-position of the phenyl ring was found to be particularly beneficial for enhancing inhibitory activity. Molecular docking studies suggest that this methoxy group demonstrates favorable interactions within the metal-binding pocket domain of the PDE4B enzyme. This interaction is considered a key factor in the improved potency of these derivatives.

The efficacy of these 5-phenyl-furan-2-carboxylic acid derivatives has been evaluated through both in vitro and in vivo models. In vitro assays measured the half-maximal inhibitory concentration (IC₅₀) against the PDE4B enzyme and the ability to block the release of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.

One notable derivative, compound 5j (structure not fully specified in the context of this compound), demonstrated a lower IC₅₀ value (1.4 µM) against PDE4 compared to the reference drug rolipram (B1679513) (2.0 µM). This compound also showed superior inhibition of TNF-α release. Furthermore, selected active compounds from these studies exhibited significant selectivity for the PDE4B subtype over PDE4D. In subsequent in vivo assessments using animal models of asthma, chronic obstructive pulmonary disease (COPD), and lipopolysaccharide (LPS)-induced sepsis, the same compound 5j displayed good activity, indicating its potential as an anti-inflammatory agent.

Antitubercular Agent Development Targeting MbtI

The furan-2-carboxylic acid scaffold, particularly derivatives of this compound, has been a key focus in the development of novel antitubercular agents. These efforts target the Mycobacterium tuberculosis (Mtb) salicylate (B1505791) synthase, MbtI.

MbtI is a crucial enzyme in the biosynthetic pathway of mycobactins, which are siderophores essential for iron acquisition by Mtb. researchgate.netscience.gov Since iron is vital for the pathogen's survival and virulence within the host, inhibiting its uptake is a promising anti-virulence strategy. researchgate.netscience.gov MbtI is an attractive therapeutic target because it is absent in human cells, which minimizes the potential for on-target toxicity. google.com

Derivatives based on the 5-phenylfuran-2-carboxylic acid scaffold act as inhibitors of MbtI. researchgate.net Kinetic analyses have demonstrated that these compounds behave as competitive inhibitors with respect to the enzyme's natural substrate, chorismic acid. researchgate.net By blocking the active site of MbtI, these inhibitors prevent the synthesis of salicylate, a key precursor for mycobactin (B74219) production. This disruption of iron acquisition machinery ultimately hinders the viability and growth of the mycobacteria. researchgate.netgoogle.com

Extensive SAR studies have been conducted to optimize the potency of MbtI inhibitors derived from the furan-2-carboxylic acid core. The synthesis of these compounds often utilizes intermediates derived from this compound, such as (5-(methoxycarbonyl)furan-2-yl)boronic acid, which is used in Suzuki-Miyaura cross-coupling reactions to introduce various phenyl groups. google.com

Initial research identified a potent nitro-containing compound, but the nitro group is often associated with toxicity concerns. researchgate.net This led to efforts to replace it, resulting in the discovery that substituents at the meta position of the phenyl ring, such as a cyano (CN) group, could yield strong MbtI inhibition. Further optimization focused on increasing the lipophilicity of the compounds to improve their antimycobacterial effect. This was achieved by adding alkyl or alkenyl side chains to the phenyl ring. google.com This strategy led to the development of compounds like 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid, which exhibited both potent MbtI inhibition and significant activity against mycobacterial models in vitro. google.com

Table 1: In Vitro Activity of Selected 5-Phenylfuran-2-Carboxylic Acid Derivatives Against MbtI and Mycobacteria
CompoundMbtI Inhibition (IC₅₀)Antimycobacterial Activity (MIC₉₉)Reference
5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid (IV)~18 µMNot specified
5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid (1e)11.2 µM32 µM (vs. M. bovis BCG) google.com
5-(3-carboxyphenyl)furan-2-carboxylic acid (II)35.2 µMNot specified science.gov
Compound 1h (structure specified in source)Ki of 8.8 µM250 µM researchgate.net

Antifungal Agent Development Targeting Succinate (B1194679) Dehydrogenase (SDH)

Based on a review of available scientific literature, there is no specific research detailing the development of this compound or its direct derivatives as antifungal agents that function through the inhibition of succinate dehydrogenase (SDH). While SDH is a validated target for antifungal fungicides, current research in this area appears to be focused on different chemical scaffolds.

Structure-Activity Relationship (SAR) Analysis of Fungicidal Derivatives

The development of novel antifungal agents is a critical area of research. Derivatives of furan-2-carboxylic acid have shown promise as potent fungicidal agents. Structure-activity relationship (SAR) studies are crucial in optimizing the antifungal efficacy of these compounds.

While direct SAR studies on derivatives of this compound are not extensively documented, research on related furan-2-carboxamides provides valuable insights. The fungicidal activity is significantly influenced by the nature of the substituent on the amide nitrogen and modifications at the 5-position of the furan ring.

A study on 5-arylfuran-2-carboxamide derivatives revealed that the nature of the aryl group at the 5-position and the substituent on the amide nitrogen play a crucial role in their antifungal activity against various Candida species. For instance, the presence of a dichlorophenyl group at the 5-position and a benzyl (B1604629) group on the amide nitrogen (as in N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide) resulted in significant fungistatic and fungicidal effects. mdpi.com This suggests that lipophilic and electron-withdrawing groups can enhance antifungal potency.

Furthermore, research on nitrofuran derivatives has demonstrated that the nitro group at the 5-position is a key pharmacophore for antifungal activity. The modification of the carboxylic acid group into various amides and hydrazones has led to compounds with potent activity against a range of fungal pathogens. mdpi.com

The general SAR trends for fungicidal furan derivatives are summarized in the table below.

Modification PositionSubstituent TypeImpact on Antifungal Activity
5-Position of Furan Ring Electron-withdrawing groups (e.g., nitro, haloaryl)Generally enhances activity
Lipophilic groupsCan increase cell membrane penetration
Carboxylic Acid Group Conversion to amides/hydrazidesOften leads to increased potency
Nature of amide substituent (e.g., benzyl, substituted phenyl)Significantly influences activity and spectrum

These findings suggest that derivatization of the carboxylic acid function of this compound into various amides, and potentially altering the methoxycarbonyl group, could yield potent fungicidal agents.

Alpha-Glucosidase Inhibition Studies

Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. nih.gov The inhibition of this enzyme helps to control postprandial hyperglycemia. nih.gov Several natural and synthetic compounds containing a furan moiety have been investigated for their alpha-glucosidase inhibitory potential.

A recent study focused on the synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing a 1,3-thiazole moiety as potential α-glucosidase inhibitors. All synthesized compounds showed more potent inhibition than the standard drug, acarbose (B1664774). nih.gov The most promising compounds from two different series had IC50 values of 4.120 ± 0.764 μM and 0.645 ± 0.052 μM, respectively, compared to acarbose with an IC50 of 452.243 ± 54.142 µM. nih.gov

Kinetic studies revealed that these derivatives can act as either competitive or noncompetitive inhibitors of α-glucosidase. nih.gov This indicates that the furan scaffold can be a versatile template for designing new and effective alpha-glucosidase inhibitors. Although this compound itself has not been extensively tested, these results strongly suggest that its derivatives, particularly those with heterocyclic substituents, could be promising candidates for the management of type 2 diabetes.

Compound SeriesKey Structural FeaturesRange of IC50 Values (μM)Acarbose IC50 (μM)
2,5-disubstituted furans with 1,3-thiazole-2-amino moiety Furan ring, thiazole (B1198619) ring, amino linker4.120 - 94.033452.243 ± 54.142
2,5-disubstituted furans with 1,3-thiazole-2-thiol (B7767642) moiety Furan ring, thiazole ring, thiol linker0.645 - 89.761452.243 ± 54.142

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that are designed to specifically block the COX-2 enzyme, thereby reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov

The furan ring is a component of some known selective COX-2 inhibitors. The structure-activity relationship studies of diarylheterocycles, which include furan derivatives, have shown that the furan core can serve as the central ring system, analogous to the pyrazole (B372694) ring in celecoxib (B62257) or the furanone ring in rofecoxib. For a compound to be a selective COX-2 inhibitor, it typically possesses a vicinal diaryl substitution pattern on the heterocyclic core, with one of the phenyl rings bearing a sulfonamide or a similar pharmacophore. researchgate.net

Furan-Based Compound ScaffoldKey Substituents for COX-2 SelectivityReported Potency (IC50)
Diaryl Furan p-SO2Me group on one phenyl ringPotent and selective inhibition
Diaryl Furan Varied substituents on the second phenyl ringModulates potency and selectivity

Natural Product Chemistry and Bioactive Furan Ring Systems

The furan ring is a common motif in a variety of natural products that exhibit a wide range of biological activities. The study of these natural products provides valuable insights into new therapeutic leads and biosynthetic pathways.

Identification of Bioactive Furan-containing Natural Products

A number of bioactive natural products feature a furan ring system. These compounds are isolated from various sources, including plants, fungi, and marine organisms. Their biological activities are diverse, ranging from antifungal and anticancer to anti-inflammatory effects.

Some notable examples of bioactive furan-containing natural products include:

Wortmannin: Isolated from Penicillium wortmannii, it is a potent and specific inhibitor of phosphoinositide 3-kinases (PI3Ks) and exhibits anticancer activity.

Plakorsin D: A polyketide natural product from the sea sponge Plakortis simplex, it has shown anticancer properties.

Flufuran: An antifungal compound isolated from Aspergillus flavus.

Rosefuran: A component of rose oil with a characteristic fragrance.

Tournefolin C: A furan-containing compound with potential biological activities.

The structural diversity and broad spectrum of bioactivity of these natural products underscore the importance of the furan moiety in medicinal chemistry.

Biosynthetic Pathways of Furan-moiety Metabolites

The biosynthesis of the furan ring in natural products can occur through various metabolic pathways. In many cases, the furan moiety is derived from the modification of fatty acids or polyketides.

One well-studied example is the biosynthesis of furan fatty acids (FuFAs). In bacteria, the pathway begins with the methylation of a pre-existing fatty acid chain within a phospholipid. This is followed by desaturation and then the incorporation of an oxygen atom to form the furan ring. The oxygen atom in the furan ring of 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid (9M5-FuFA) has been shown to be derived from molecular oxygen (O2).

In contrast, the proposed pathway in algae involves the lipoxygenase-catalyzed oxidation of a fatty acid to form a hydroperoxy derivative, which then undergoes cyclization and rearrangement to form the furan ring.

Formation of Bioactive β-Carbolines with Furan Moieties (e.g., Flazin)

Flazin, a β-carboline with a furan moiety, is a bioactive compound found in various processed foods. Its formation is a result of the Maillard reaction between L-tryptophan and carbohydrates. The proposed mechanism involves the reaction of L-tryptophan with 3-deoxyglucosone (B13542), a degradation product of sugars.

The key steps in the formation of Flazin are:

Reaction of L-tryptophan with 3-deoxyglucosone to form a 3,4-dihydro-β-carboline-3-carboxylic acid intermediate.

Oxidation of this intermediate and aromatization of the β-carboline ring.

A series of dehydration and cyclization steps to form the furan ring.

Mechanistic Investigations of Flazin Formation

Flazin, a bioactive β-carboline alkaloid, is not synthesized from this compound but is formed from the reaction of L-tryptophan with 3-deoxyglucosone. nih.gov This process is notably favored under acidic conditions (optimal pH ~3.1) and heating, with temperatures ranging from 70–110 °C significantly promoting its formation. nih.gov 3-deoxyglucosone itself is an α-dicarbonyl compound derived from the degradation of carbohydrates, particularly fructose. nih.gov

The proposed mechanism for Flazin formation is a multi-step process that deviates from the classic Pictet-Spengler reaction which typically yields tetrahydro-β-carbolines. nih.govwikipedia.org The key steps are:

Initial Condensation : L-tryptophan reacts with 3-deoxyglucosone, which, after enolization and tautomerism, cyclizes to form 3,4-dihydro-β-carboline-3-carboxylic acid intermediates. nih.gov

Oxidation & Aromatization : These dihydro-β-carboline intermediates undergo oxidation to an α-ketoimine, followed by aromatization of the β-carboline ring. nih.gov Crucially, this occurs without decarboxylation, preserving the carboxylic acid group. nih.gov

Furan Ring Formation : The final stage involves a series of dehydration and cyclization steps involving the carbohydrate-derived side chain to form the stable furan moiety characteristic of Flazin. nih.gov

This pathway highlights how Flazin can be generated during food processing where tryptophan, sugars, heat, and acidic environments are present, such as in tomato products and soy sauce. nih.gov

Table 1: Investigated Conditions for Flazin Formation
ReactantspHTemperature (°C)Key FindingsReference
L-Tryptophan + 3-Deoxyglucosone1.3 - 9.090Formation is highly favored in acidic conditions, peaking around pH 3.1. nih.gov
L-Tryptophan + 3-DeoxyglucosonepH 3.125 - 130The rate of formation increases significantly with temperature, notably between 70-110°C. nih.gov
L-Tryptophan + FructosepH 3, preheated70Fructose is a more efficient precursor for Flazin than glucose due to its easier conversion to 3-deoxyglucosone. nih.gov
L-Tryptophan + 5-HMFpH 1.3 - 9.090No Flazin formation was observed, indicating 3-deoxyglucosone is the direct precursor, not 5-hydroxymethylfurfural (B1680220) (5-HMF). nih.gov
Biological Implications of Flazin and Related Compounds

Flazin is recognized as a bioactive compound with a range of potential health effects. nih.gov Its presence in common processed foods like tomato juice, soy sauce, and honey means it is regularly consumed in the human diet. nih.gov

One of the significant biological implications of Flazin is its role as a potential advanced glycation end product (AGE). nih.gov AGEs are formed when sugars react with proteins or amino acids, and their accumulation in the body is linked to various human diseases. nih.govnih.gov The formation of Flazin from L-tryptophan and a sugar derivative (3-deoxyglucosone) suggests it could be a newly identified dietary AGE. nih.gov

Research has highlighted several specific bioactivities:

Antioxidant and Cytoprotective Effects : Flazin is a potent activator of the Keap1-Nrf2 signaling pathway, a critical system for cellular antioxidant protection. nih.govresearchgate.netnih.gov At concentrations of 250–500 μM in vitro, it induces the expression of Nrf2-dependent phase II detoxifying enzymes like NQO1 and GSTP, providing significant cytoprotection against oxidative stress. nih.govresearchgate.netacs.org

Lipid Metabolism Regulation : Flazin has been shown to ameliorate lipid droplet accumulation in hepatocytes. nih.govnih.gov Studies indicate it can reduce cellular triglyceride content by 12.0–22.4% and decrease the size of lipid droplets, suggesting it acts as a regulator of lipid metabolism. nih.govresearchgate.net

Anti-glycation Activity : It inhibits non-enzymatic protein glycation, a key process in diabetic complications. researchgate.netnih.govacs.org This suggests a potential therapeutic role in managing diabetes and related neuronal disorders. researchgate.netnih.gov

Immunomodulatory Effects : In vitro studies on rat splenic lymphocytes have shown that Flazin can inhibit lymphocyte transformation and suppress the expression and secretion of pro-inflammatory cytokines like TNF-α and IL-2. researchgate.net

Related furan-containing β-carbolines, such as Perlolyrine, also exhibit bioactivity, including antiproliferative effects against tumor cells. nih.govresearchgate.net

Table 2: Summary of Reported Biological Activities of Flazin
Biological ActivityModel SystemEffective ConcentrationKey FindingReference
Keap1-Nrf2 ActivationHuman Hepatocytes (C3A)250–500 μMPromising activator of antioxidant protection pathways. nih.govresearchgate.net
CytoprotectionHuman Hepatocytes (C3A)Not specifiedProvided >3-fold cytoprotection against a pro-oxidant compared to control. researchgate.netnih.govacs.org
Lipid Droplet RegulationNot specifiedNot specifiedActive compound against lipid droplet accumulation. nih.govnih.gov
Inhibition of Protein GlycationBovine Pancreas Insulin (B600854) & BSANot specifiedShowed good inhibition of monosaccharide-induced glycation. nih.govacs.org
ImmunomodulationRat Splenic Lymphocytes20 μg·mL⁻¹Suppressed mRNA expression and secretion of TNF-α and IL-2. researchgate.net

Mechanisms of Biological Action and Receptor Binding Studies

The biological effects of Flazin are underpinned by its interaction with specific cellular pathways and molecules, although comprehensive receptor binding assays are not widely documented in the reviewed literature.

The primary mechanism of its antioxidant action is the activation of the Nrf2 pathway. researchgate.netnih.govacs.org Under normal conditions, the protein Keap1 binds to the transcription factor Nrf2, targeting it for degradation. nih.govmdpi.com Flazin is proposed to function as an activator of this system, leading to the release of Nrf2 from Keap1. researchgate.net Liberated Nrf2 then translocates to the nucleus, where it initiates the transcription of a suite of antioxidant and cytoprotective genes, enhancing the cell's ability to combat oxidative stress. researchgate.netnih.gov

In the context of its anti-glycation properties, molecular dynamics simulations have provided insights into its binding behavior. researchgate.netnih.govacs.org These in silico studies revealed that Flazin can continuously interact with specific amino acid residues—namely Phenylalanine-1 (Phe1), Valine-2 (Val2), Tyrosine-26 (Tyr26), and Lysine-29 (Lys29)—on the insulin protein. researchgate.netnih.govacs.org These particular residues are known to be critical sites for insulin glycation and dimerization. researchgate.netnih.gov By binding to these sites, Flazin effectively blocks the non-enzymatic attachment of sugars to the insulin molecule, thus inhibiting a key pathological process in diabetes. nih.gov

Furthermore, the mechanism for regulating lipid metabolism is suggested to involve the promotion of lipolysis (fat breakdown) and the inhibition of lipogenesis (fat synthesis), as indicated by related gene expression analysis. nih.gov

Materials Science and Polymer Chemistry Research

Role as a Monomer in Bio-based Polymer Synthesis

5-(Methoxycarbonyl)furan-2-carboxylic acid serves as a crucial intermediate and monomer in the creation of bio-based polymers. biosynth.com As a derivative of 2,5-Furandicarboxylic acid (FDCA), it is integral to the development of sustainable plastics that can potentially replace those derived from petrochemicals. researchgate.netwikipedia.org The presence of two distinct functional groups allows for its participation in various polymerization reactions, making it a versatile component in the synthesis of polyesters, polyamides, and polyurethanes. researchgate.net

In the synthesis of furan-based polyesters, MCFC can be involved in polycondensation reactions. Polycondensation is a type of step-growth polymerization where monomers join together, releasing smaller molecules like water or methanol (B129727) as byproducts. While its parent compound, 2,5-Furandicarboxylic acid (FDCA), is more commonly cited as the primary diacid monomer, MCFC functions as its monomethyl ester. nih.gov

This structure is particularly relevant in two-stage melt polycondensation processes, a common industrial method for producing high-molecular-weight polyesters. ncsu.edu In the first stage (esterification), FDCA or its ester derivatives react with a diol. Using an esterified form like MCFC can sometimes offer advantages in controlling reaction conditions and minimizing side reactions or discoloration. The process typically involves an initial transesterification reaction followed by a polycondensation step at high temperatures and under vacuum to drive the reaction toward the formation of long polymer chains. rsc.org For example, the synthesis of Poly(hexylene 2,5-furandicarboxylate) (PHF) has been achieved through direct esterification using FDCA. mdpi.com

A major driver for research into compounds like MCFC is the goal of replacing petroleum-based monomers with sustainable, bio-based alternatives. researchgate.net MCFC is derived from renewable biomass resources. Its parent compound, FDCA, is recognized by the U.S. Department of Energy as a top-12 priority chemical for establishing a "green" chemistry industry. wikipedia.org

The structural similarity between the furan (B31954) ring in MCFC/FDCA and the benzene (B151609) ring in terephthalic acid (TPA)—a key monomer for petroleum-based polyesters like Poly(ethylene terephthalate) (PET)—is a critical factor. wikipedia.orgncsu.edu This resemblance allows furan-based monomers to be used as direct substitutes for TPA in the production of polyesters, leading to materials like Poly(ethylene furanoate) (PEF), which is presented as a bio-based alternative to PET. researchgate.netncsu.edu The resulting furan-aromatic polyesters exhibit properties that make them viable alternatives for applications in packaging, textiles, and specialty engineering materials. mdpi.com

The versatility of the furan platform extends beyond polyesters to other important classes of polymers, including polyurethanes, polyamides, and polyureas. researchgate.net While MCFC itself is not the direct monomer for these, it serves as a key precursor to the necessary building blocks.

Polyamides: Furan-based polyamides can be synthesized through the polycondensation of a furan-based diacid (like FDCA) or its more reactive derivative, furan-2,5-dicarbonyl chloride, with diamines. researchgate.netrsc.org The synthesis of poly(hexamethylene furanamide) (PA6F), a semi-aromatic polyamide, has been successfully demonstrated using FDCA. rsc.org These bio-based polyamides are explored as sustainable alternatives to petroleum-derived engineering plastics like polyphthalamides. rsc.org

Polyurethanes and Polyureas: For the synthesis of polyurethanes and polyureas, furan-based diamines are required. These are typically produced from FDCA through a series of chemical transformations. rsc.org For instance, 2,5-bis(aminomethyl)furan (B21128) (AMF) is a furanic diamine derived from biomass that can be reacted with diisocyanates to form bio-based polyureas. mdpi.com These materials have shown excellent thermomechanical stability and can be designed to have dynamic properties like self-healing through reversible chemical reactions involving the furan ring. mdpi.com

Relationship to 2,5-Furandicarboxylic Acid (FDCA) in Polymer Chemistry

This compound is intrinsically linked to 2,5-Furandicarboxylic acid (FDCA) in the context of polymer chemistry. FDCA is the foundational diacid monomer, while MCFC is its monomethyl ester. nih.govarkat-usa.org

This relationship is significant in several aspects of FDCA production and purification for polymerization:

Intermediate in Synthesis: The classical synthesis pathway to FDCA often involves the oxidation of 5-Hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from C6 sugars. mdpi.com During this process, various intermediates can be formed. In some routes, HMF is first converted to an ester, which is then oxidized, potentially yielding MCFC as a direct product. For instance, a patented process describes the production of MCFC in high yield from the oxidation of methyl 5-methylfuran-2-carboxylate (MMFC). google.com

Purification Aid: The production of high-purity FDCA suitable for polymerization is challenging. A common impurity, 5-formylfuran-2-carboxylic acid (FFCA), has a similar structure to FDCA and acts as a chain terminator during polycondensation, negatively affecting the final polymer quality. mdpi.comgoogle.com One purification strategy involves esterifying the crude acid mixture. The resulting esters, such as the dimethyl ester of FDCA and the methyl ester of FFCA, have different physical properties (e.g., boiling points), allowing for their separation. Subsequent hydrolysis of the purified dimethyl ester yields high-purity FDCA. google.com MCFC represents a half-esterified state in such chemical transformations.

Impact of Furanic Structures on Polymer Properties (e.g., thermal stability, optical properties)

The incorporation of the furan ring into a polymer backbone has a pronounced effect on the material's properties, particularly its thermal stability and optical characteristics.

Thermal Stability: The rigid, aromatic-like nature of the furan ring generally imparts high thermal stability to polymers. rsc.orgresearchgate.net Furan-based polymers often exhibit thermal properties comparable to or even exceeding those of their petroleum-based aromatic counterparts. For instance, furan-based polyamides are thermally stable up to approximately 400 °C. researchgate.net The thermal stability is influenced by factors such as molecular weight and the nature of the co-monomers. researchgate.net However, the inherent thermal stability of the furan structure itself is lower than that of a benzene ring, which can be a factor in high-temperature processing, though many furanic polymers show excellent performance. mdpi.comdntb.gov.ua

PolymerGlass Transition Temperature (Tg)Melting Temperature (Tm)Key Feature
Poly(butylene furanamide) (PA4F)--Showed crystalline regions. Thermally stable up to 400 °C. researchgate.net
Poly(pentamethylene terephthalamide/pentamethylene furanamide) (PA5T/5F)-309.8 °CHigh melting temperature, though lower than the fully petroleum-based PA5T (350.8 °C). researchgate.net
Poly(tetrahydrofurandimethylene terephthalate) (PTT)69.6 °CAmorphousThe cyclic ether structure significantly improves Tg. rsc.org
Poly(tetrahydrofuran dimethylene furandicarboxylate) (PTF)76.8 °CAmorphousHigh Tg, demonstrating the contribution of the furan ring to rigidity. rsc.org

Optical Properties: The furan heterocycle influences the optical properties of polymers. The presence of the furan ring, with its conjugated double bonds and oxygen heteroatom, can lead to materials with specific UV-Vis absorption characteristics and refractive indices. dntb.gov.ua For instance, in conjugated polymers, modifying the structure with furan-containing units can tune the electronic and optical properties, leading to low optical band gaps. dntb.gov.ua In the context of materials for optical applications like waveguides, fluorinated furan-based polymers are of interest. The introduction of fluorine atoms can lower the refractive index and reduce optical losses, which is beneficial for creating optical components. mdpi.com However, a known challenge with some furan-based polymers is their tendency to develop color (e.g., yellowing), which can be attributed to impurities like FFCA or side reactions during high-temperature polymerization. mdpi.com

Advanced Analytical and Computational Research Methodologies

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of organic compounds, offering non-destructive methods to probe the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-(Methoxycarbonyl)furan-2-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Analysis: The proton NMR spectrum is expected to show three distinct sets of signals corresponding to the different types of protons in the molecule. The two protons on the furan (B31954) ring are chemically non-equivalent and are expected to appear as doublets due to coupling with each other. The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet, while the acidic proton of the carboxylic acid group (-COOH) typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm. chemicalbook.com

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, seven distinct carbon signals are anticipated. The carbonyl carbons of the ester and carboxylic acid functional groups are characteristically found in the highly deshielded region of the spectrum (160-180 ppm). libretexts.org The four carbons of the furan ring would have distinct chemical shifts, and the methoxy carbon would appear in the typical range for an oxygen-linked aliphatic carbon. Data for the parent compound, 2-furoic acid, shows furan ring carbons appearing between approximately 112 and 148 ppm. chemicalbook.com

Below is a table of predicted NMR data based on established principles and data from related structures.

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
Furan H~7.2-7.4DoubletH3 or H4
Furan H~6.5-6.7DoubletH4 or H3
Methoxy (-OCH₃)~3.8-3.9SingletEster methyl protons
Carboxylic Acid (-COOH)>10Broad SingletAcidic proton
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Carbonyl~160-170Carboxylic Acid (C=O)
Carbonyl~158-165Ester (C=O)
Furan C~145-150C2 or C5
Furan C~145-150C5 or C2
Furan C~115-120C3 or C4
Furan C~110-115C4 or C3
Methoxy (-OCH₃)~50-55Ester methyl carbon

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. vscht.cz

The most prominent feature is a very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgvscht.cz The spectrum will also display two distinct and strong C=O stretching absorptions: one for the carboxylic acid carbonyl group (typically around 1720-1700 cm⁻¹) and another for the ester carbonyl group (around 1750-1735 cm⁻¹). libretexts.orgvscht.cz Additionally, C-O stretching vibrations for both the acid and ester groups will be visible in the 1320-1210 cm⁻¹ region, while C-H stretches of the furan ring appear just above 3000 cm⁻¹. vscht.czresearchgate.net

The table below summarizes the expected characteristic IR absorption bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
O-H stretch3300-2500 (very broad)Carboxylic Acid
C-H stretch~3100Furan Ring
C=O stretch~1750-1735 (strong)Ester
C=O stretch~1720-1690 (strong)Carboxylic Acid
C=C stretch~1600-1450Furan Ring
C-O stretch~1320-1210 (strong)Carboxylic Acid & Ester

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₇H₆O₅), the calculated monoisotopic mass is 170.02152329 Da. nih.gov An experimental HRMS measurement would aim to match this theoretical value with a very low error (typically <5 ppm), thereby confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. This technique is often performed using analyzers like Time-of-Flight (TOF) or Orbitrap, frequently coupled with a soft ionization source such as ESI. mdpi.com

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for separating and identifying volatile and thermally stable compounds. nih.gov

Direct analysis of this compound by GC/MS is challenging due to the low volatility and potential for thermal decomposition of the carboxylic acid group. Therefore, a chemical derivatization step is typically required to convert the analyte into a more volatile form. nih.gov A common approach is silylation, which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group, or methylation of the carboxylic acid to form the corresponding diester. The resulting derivative, such as the TMS ester or dimethyl furan-2,5-dicarboxylate, would be sufficiently volatile for GC analysis. nist.gov The mass spectrometer would then provide a characteristic fragmentation pattern for the derivatized molecule, allowing for its confident identification. nist.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, non-volatile, and thermally fragile molecules like this compound. ESI-MS analysis can be performed in either positive or negative ion mode.

In negative ion mode, the deprotonated molecule [M-H]⁻ is readily formed, which would be observed at an m/z value of approximately 169.01. In positive ion mode, adducts with protons [M+H]⁺ or alkali metal ions, such as sodium [M+Na]⁺, may be detected. The observation of these ions provides a clear determination of the molecular weight. ESI is frequently the ionization source used for HRMS analysis (e.g., ESI-TOF), combining gentle ionization with high-accuracy mass measurement. mdpi.com

Chromatographic Separations and Quantification

Chromatographic techniques are fundamental for the separation, purification, and quantification of this compound from reaction mixtures and biological matrices.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of furan derivatives. For this compound, reversed-phase HPLC is typically employed, utilizing a C18 stationary phase. The mobile phase often consists of a gradient mixture of an acidified aqueous solution and an organic solvent, such as methanol (B129727) or acetonitrile, to ensure efficient separation and sharp peak resolution. researchgate.net For instance, a mobile phase comprising 0.06N sulfuric acid and methanol has been effectively used for analyzing structurally related furan dicarboxylic acids. researchgate.net Detection is commonly performed using a UV detector, as the furan ring and carbonyl groups provide strong chromophores. This method allows for the accurate quantification of the compound and its separation from starting materials like 5-hydroxymethylfurfural (B1680220) (HMF) and potential byproducts such as 2,5-furandicarboxylic acid (FDCA). researchgate.netmdpi.com

Table 1: Illustrative HPLC Parameters for Furan Carboxylic Acid Analysis

ParameterConditionSource
Column Reversed-phase C18 researchgate.net
Mobile Phase Methanol / 0.06N H₂SO₄ (aq) researchgate.net
Detection UV Spectrophotometry researchgate.net
Analyte Example 2,5-Furandicarboxylic acid (FDCA) researchgate.net
Retention Time ~5.2 minutes (for FDCA) researchgate.net

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for monitoring the progress of reactions that synthesize or modify this compound. fishersci.com It is also used to identify suitable solvent systems for larger-scale purification by column chromatography. For a polar molecule like this compound, silica (B1680970) gel plates (Silica gel 60 F254) are used as the stationary phase. silicycle.com A polar eluent system, such as a mixture of chloroform, acetone, and formic acid, is effective for achieving separation. researchgate.net The inclusion of formic acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, reducing peak tailing and resulting in more compact spots. Visualization of the compound on the TLC plate can be achieved under UV light (at 254 nm) due to its UV-active nature or by using staining agents that react with the functional groups. researchgate.net The retention factor (Rf) value provides a qualitative measure of the compound's polarity and identity under specific chromatographic conditions. researchgate.net

Table 2: Representative TLC System for Polar Furan Derivatives

ParameterDescriptionSource
Stationary Phase Silica Gel Plate silicycle.com
Mobile Phase Example Chloroform: Acetone: Formic Acid (3:1:0.2) researchgate.net
Visualization UV Light (254 nm / 366 nm) researchgate.net
Application Reaction monitoring, Purity assessment fishersci.com

Crystallographic Studies: Single-Crystal X-ray Diffraction (SC-XRD)

Table 3: Anticipated Crystallographic Data for this compound (based on analogous structures)

ParameterExpected Value/FeatureSource
Crystal System Monoclinic or Orthorhombic mdpi.com
Key Interactions Intermolecular Hydrogen Bonding (O-H···O) mdpi.com
π-π Stacking of Furan Rings mdpi.com
Molecular Geometry High degree of planarity mdpi.com
Torsion Angle Small angle between furan and carboxyl planes mdpi.com
Instrumentation Bruker D8 Venture Diffractometer mcgill.ca

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for predicting the properties and reactivity of this compound, complementing experimental findings.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as an enzyme or protein. jbcpm.com This method is instrumental in drug discovery and design. For this compound, docking simulations can be performed to evaluate its potential as an inhibitor for various biological targets. The process involves generating a 3D structure of the molecule and placing it into the active site of a receptor protein using software like AutoDock. nih.gov The simulation then calculates the binding affinity (docking score), typically in kcal/mol, which estimates the strength of the interaction. jbcpm.com The analysis of the docked pose reveals specific interactions, such as hydrogen bonds between the carboxylic acid or ester carbonyl and amino acid residues, as well as hydrophobic interactions involving the furan ring. nih.gov Such studies have been successfully applied to other furan derivatives to predict their activity against targets related to diseases like type 2 diabetes and cancer. nih.govinnovareacademics.in

Table 4: Hypothetical Molecular Docking Results

Target ProteinLigandDocking Score (kcal/mol)Key Interactions
Enzyme X (e.g., PTP1B)This compound-7.5H-bond with Arg45, π-stacking with Phe182
Enzyme Y (e.g., α-glucosidase)This compound-6.8H-bond with Asp215, Hydrophobic contact with Trp329

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. mdpi.com For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G(d), can provide deep mechanistic insights. pku.edu.cn These calculations can optimize the molecule's ground-state geometry, predict its vibrational frequencies (for comparison with experimental IR and Raman spectra), and determine the energies of its frontier molecular orbitals (HOMO and LUMO). mdpi.comresearchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com Furthermore, DFT can be used to model reaction pathways, calculate activation energies for potential transformations, and elucidate the mechanisms of complex reactions such as cycloadditions or isomerizations involving the furan ring. pku.edu.cnnih.gov

Table 5: Typical Outputs from DFT Calculations

Calculated PropertySignificanceComputational Method Example
Optimized Geometry Predicts bond lengths and angles.B3LYP/6-31+G(d)
HOMO/LUMO Energies Determines electronic properties and reactivity.B3LYP/6-31+G(d)
Vibrational Frequencies Correlates with experimental IR/Raman spectra.B3LYP/6-31+G(d)
Activation Energy (ΔG‡) Elucidates reaction mechanisms and kinetics.M062X/6–31+G(d,p) nih.gov

Prediction of Chemical Behavior and Biological Activity

The chemical behavior and potential biological activity of this compound can be predicted using a variety of computational chemistry techniques. These methods allow researchers to model the molecule's properties and interactions at an electronic level, providing insights into its reactivity, stability, and potential as a pharmacophore or functional material.

One of the primary approaches involves the use of Density Functional Theory (DFT) calculations. mdpi.com DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT can be employed to determine optimized geometrical parameters, thermodynamic features, and electronic properties. mdpi.com Key descriptors calculated through these methods include ionization potential, electron affinity, chemical hardness, and electrophilicity index, which together help in predicting the compound's reactivity. mdpi.com

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in this context. The energy gap between HOMO and LUMO provides information about the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more polarizable and more reactive. mdpi.com

Furthermore, Molecular Electrostatic Potential (MESP) maps are generated to visualize the charge distribution and predict how the molecule will interact with other species. mdpi.com These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding intermolecular interactions, such as hydrogen bonding and potential binding to biological targets. nih.govmdpi.com The PubChem database provides several computed properties for this compound that serve as a baseline for these predictions. nih.gov

Table 1: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Weight 170.12 g/mol PubChem nih.gov
XLogP3 0.7 PubChem nih.gov
Hydrogen Bond Donor Count 1 PubChem nih.gov
Hydrogen Bond Acceptor Count 5 PubChem nih.gov
Rotatable Bond Count 2 PubChem nih.gov
Exact Mass 170.02152329 Da PubChem nih.gov
Polar Surface Area 76.7 Ų PubChem nih.gov
Heavy Atom Count 12 PubChem nih.gov

This table is interactive. Click on the headers to sort the data.

These computational predictions of chemical behavior are foundational for anticipating the molecule's biological activity. For instance, the structural rigidity of the furan ring, combined with the electronic effects of the carboxyl and methoxycarbonyl substituents, can be analyzed to suggest its potential as a building block for polymers or as a ligand for biological receptors. researchgate.net

In Silico Evaluation for Biological Activity Prediction

In silico evaluation extends the computational analysis of a molecule to specifically predict its interactions with biological systems and its potential therapeutic effects. These methods are crucial in modern drug discovery for screening large numbers of compounds quickly and cost-effectively. For furan derivatives, including this compound, these evaluations can suggest a wide range of potential bioactivities. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) is a key in silico methodology. QSAR models attempt to find a statistical correlation between the physicochemical properties of a series of compounds and their biological activity. nih.govnih.gov Although specific QSAR studies for this compound are not widely published, the methodology is commonly applied to furan-containing structures to predict activities such as antimicrobial, antifungal, and anti-HIV effects. nih.govnih.gov The models are built using calculated molecular descriptors (like those in Table 1) and can predict the activity of new or untested compounds. nih.gov

Molecular docking is another powerful in silico technique used to predict how a ligand, such as this compound, might bind to the active site of a protein or enzyme. This method involves computationally placing the molecule into the binding site of a biological target and calculating a binding affinity score. For example, studies on related 5-phenyl-furan-2-carboxylic acids have shown their potential as inhibitors of MbtI, an enzyme involved in iron acquisition in Mycobacterium tuberculosis, highlighting a potential antitubercular application. mdpi.com

Based on in silico and experimental studies of structurally similar furan derivatives, a range of biological activities can be hypothesized for this compound and its potential derivatives. These studies provide a roadmap for future laboratory testing.

Table 2: Potential Biological Activities Predicted for Furan Carboxylate Scaffolds via In Silico and Related Experimental Studies

Predicted Biological Activity Basis of Prediction Relevant Organism/Target
Antibacterial Inhibition of bacterial swarming and growth. plos.org Pseudomonas collierea, Staphylococcus aureus, Acinetobacter baumannii plos.orguem.br
Anticancer Cytotoxicity against cancer cell lines. researchgate.netorientjchem.org HeLa, HepG2 researchgate.netorientjchem.org
Anti-inflammatory Inhibition of inflammatory pathway components. mdpi.com General inflammatory models
Antitubercular Inhibition of enzymes essential for bacterial survival, such as MbtI. mdpi.com Mycobacterium tuberculosis mdpi.com

This table is interactive. Click on the headers to sort the data.

These in silico approaches, including QSAR and molecular docking, are indispensable for prioritizing compounds for synthesis and further biological testing, thereby accelerating the discovery process for new therapeutic agents or functional materials based on the furan scaffold. mdpi.comuem.br

Emerging Research Directions and Future Prospects

Addressing Research Gaps and Unexplored Avenues

Despite significant progress, several gaps remain in the scientific understanding and application of 5-(Methoxycarbonyl)furan-2-carboxylic acid and its parent compound, FDCA. A primary challenge is the development of cost-effective and highly selective production methods suitable for industrial-scale operation. mdpi.comnih.gov Current synthesis routes often suffer from drawbacks such as the high cost of noble metal catalysts, the generation of unwanted byproducts, and the instability of key intermediates like 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comrsc.org

Future research is increasingly focused on non-noble metal catalysts and metal-free systems to improve the economic feasibility and sustainability of production. frontiersin.orgnih.gov There is also a need to explore alternative synthesis pathways that avoid problematic intermediates. For instance, the direct carboxylation of 2-furoic acid using CO2 is being investigated as a promising route that bypasses the HMF oxidation step entirely. researchgate.netrsc.orgstanford.edu Furthermore, while much attention has been given to FDCA-based polyesters like polyethylene (B3416737) furanoate (PEF), the potential applications of its monoesters and other derivatives in areas like pharmaceuticals, fine chemicals, and thermoset resins remain largely unexplored. sarchemlabs.comunive.itrsc.org Expanding the scope beyond polyesters could unlock new markets and applications for these versatile furanic building blocks. rsc.org

Development of Novel Catalytic Systems for Sustainable Synthesis

The efficient synthesis of FDCA and its esters, including this compound, is heavily reliant on catalyst performance. Research is actively pursuing innovative catalytic systems that offer high yields under mild, environmentally friendly conditions.

Homogeneous and Heterogeneous Catalysts: Well-defined ruthenium pincer catalysts have shown promise for the direct, homogeneous oxidation of HMF to FDCA using alkaline water as the oxidant, which also generates pure hydrogen gas as a valuable byproduct. exlibrisgroup.comacs.org In the realm of heterogeneous catalysis, metal-organic frameworks (MOFs) are emerging as highly effective and recyclable catalysts. For example, the iron-based MOF, MIL-100(Fe), has been used to catalyze HMF oxidation in water at a mild temperature of 70°C, achieving a 57% yield of FDCA. researchgate.netresearchgate.net Supported gold (Au) and palladium (Pd) nanoparticles are also extensively studied, with bimetallic catalysts often showing synergistic effects that enhance both conversion rates and selectivity towards the fully oxidized product, FDCA. rsc.orgresearchgate.net

Biocatalytic Systems: Enzymatic catalysis presents a green alternative to metal-based systems. Various oxidoreductases are being explored for the conversion of HMF. nih.gov For instance, laccase from Trametes versicolor has proven effective in converting HMF, while engineered enzymes like aryl-alcohol oxidase (AAO) are being developed to perform the complete stepwise oxidation of HMF to FDCA. nih.govasynt.com Whole-cell biocatalysts, such as genetically engineered Pseudomonas putida expressing 5-hydroxymethylfurfural oxidase (HMFO), offer a robust system for biotransformation, although challenges like substrate inhibition at high concentrations need to be addressed through strategies like fed-batch processing. nih.gov

Table 1: Comparison of Catalytic Systems for FDCA and Derivative Synthesis
Catalyst SystemSubstrateKey Product(s)Yield/ConversionReaction ConditionsReference
Au/CeO₂HMF-acetalDimethyl furan-2,5-dicarboxylate80-95% yieldAerobic oxidation in methanol (B129727) researchgate.netacs.org
MIL-100(Fe) MOFHMFFDCA, FFCA57% FDCA yield70°C, 24h, in water researchgate.net
Ruthenium Pincer ComplexHMFFDCA95% yield150°C, in alkaline water acs.org
Engineered Aryl-Alcohol Oxidase (AAO)HMFFDCA6-fold improvement in conversionEnzymatic cascade reaction nih.gov
Pseudomonas putida (HMFO)HMFFDCA35.7 mM FDCA from 50 mM HMFWhole-cell biocatalysis, 24h nih.gov
NaOtBu/DMFHMFFDCA80.85% yieldMetal-free, O₂ balloon nih.gov

Expanding the Scope of Bioactive Derivatives and Therapeutic Applications

Furan (B31954) derivatives are recognized in medicinal chemistry for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. wisdomlib.org This provides a strong rationale for exploring this compound and related compounds as scaffolds for the development of new therapeutic agents.

The parent compound, FDCA, has already shown potential in pharmaceutical formulations by enhancing the solubility and stability of poorly water-soluble drugs. sarchemlabs.com It can form amorphous solid dispersions that improve the dissolution rates and bioavailability of various active pharmaceutical ingredients (APIs). sarchemlabs.com For example, FDCA-based systems have been shown to improve the dissolution of NSAIDs like ibuprofen. sarchemlabs.com Another furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, has been identified as a significant compound in patients with chronic renal failure, where it affects drug binding in plasma. nih.gov

Future research could focus on synthesizing novel esters, amides, and other derivatives of this compound and screening them for a wide range of pharmacological activities. wisdomlib.org Given the structural similarity of FDCA to terephthalic acid, its derivatives could be designed as bio-isosteres of existing drugs, potentially offering improved efficacy, better safety profiles, or more sustainable production routes.

Integration with Green Chemistry Principles for Industrial Scale-up

The industrial viability of this compound and its derivatives hinges on the development of scalable, sustainable, and economically sound manufacturing processes. mdpi.com Integrating green chemistry principles is paramount to achieving this goal.

A key focus is the use of renewable feedstocks, specifically inedible lignocellulosic biomass, to produce the necessary precursors like HMF and 2-furoic acid. researchgate.netfrontiersin.org This avoids competition with food sources and valorizes agricultural and forestry waste. mdpi.com Researchers are also exploring greener reaction media, moving away from harsh organic solvents towards water or solvent-free conditions. rsc.orgexlibrisgroup.comresearchgate.net For example, carbonate-promoted C-H carboxylation of 2-furoic acid can be performed by heating salt mixtures under a CO2 atmosphere without any solvent. rsc.org

Process intensification through technologies like continuous flow reactors is another critical area. Flow chemistry offers better control over reaction parameters, improved safety, and higher efficiency compared to traditional batch processes. asynt.com A scalable carboxylation of furoate has been demonstrated on a 1-mole scale using a fixed-bed flow reactor, achieving an 89% isolated yield of pure FDCA. rsc.org Similarly, a modular flow platform using Continuous Stirred Tank Reactors (CSTR) for the oxidation of HMF resulted in a 40-fold increase in productivity for FDCA synthesis compared to batch systems. asynt.com Such advancements are crucial for bridging the gap between laboratory-scale synthesis and large-scale industrial production. rsc.org

Advanced Characterization of Intermediates and Byproducts

A thorough understanding of the reaction pathways for the synthesis of this compound and FDCA requires advanced characterization of all intermediates and byproducts. The oxidation of HMF to FDCA is not a single-step reaction but a complex network of sequential and parallel oxidations. nih.govmdpi.com

Two primary pathways are generally accepted:

The DFF Pathway: The alcohol group of HMF is oxidized first to yield 2,5-diformylfuran (DFF). DFF is then oxidized to 5-formyl-2-furoic acid (FFCA), which is finally oxidized to FDCA. mdpi.comnih.govmdpi.com

The HMFA Pathway: The aldehyde group of HMF is oxidized first to form 5-hydroxymethyl-2-furoic acid (HMFA). HMFA is subsequently oxidized, also forming FFCA as an intermediate before the final product, FDCA, is obtained. mdpi.comnih.govmdpi.com

This compound itself is a key intermediate when the reaction is carried out in methanol, often appearing during the oxidative esterification of precursors like DFF. mdpi.com Undesirable byproducts, such as humins formed from HMF degradation, can also complicate the process and reduce yields, necessitating their characterization and the development of strategies to minimize their formation. google.comgoogle.com Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for identifying and quantifying these species, which in turn allows for the optimization of reaction conditions to maximize the yield of the desired product. researchgate.netresearchgate.net

Table 2: Key Intermediates and Byproducts in the Synthesis of FDCA and its Esters
Compound NameAbbreviationRole in Synthesis PathwayReference
5-HydroxymethylfurfuralHMFStarting Material (Precursor) mdpi.comnih.gov
2,5-DiformylfuranDFFIntermediate mdpi.comnih.govmdpi.com
5-Hydroxymethyl-2-furoic acidHMFAIntermediate mdpi.comnih.govmdpi.com
5-Formyl-2-furoic acidFFCAKey Intermediate (converging point) researchgate.netnih.govmdpi.com
Humins-Byproduct (from HMF degradation) google.comgoogle.com

Q & A

Basic: What are the common synthetic routes for 5-(Methoxycarbonyl)furan-2-carboxylic acid, and how can reaction conditions be optimized for higher yield?

Answer:
The synthesis of this compound typically involves functionalization of the furan ring. A common approach is the methoxycarbonylation of furan-2-carboxylic acid derivatives under alkaline conditions. For example, reactions may utilize potassium carbonate or sodium methoxide to facilitate esterification or transesterification steps . Optimization strategies include:

  • Catalyst screening : Testing bases like NaOH, KOH, or organic bases (e.g., DMAP) to enhance reaction efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and byproduct formation.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:
Key characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals at δ 7.2–7.5 ppm (furan ring protons), δ 3.8–4.0 ppm (methoxy group), and δ 12–13 ppm (carboxylic acid proton, if present).
    • ¹³C NMR : Peaks at ~160 ppm (carbonyl carbons), 110–120 ppm (furan carbons), and 52–55 ppm (methoxy carbon) .
  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ester and carboxylic acid) and ~1250 cm⁻¹ (C-O-C stretch of methoxy group).
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺ expected at m/z 185.045 for C₈H₈O₅) .

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways:

  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., carbonyl carbons) prone to nucleophilic attack.
  • Transition State Analysis : Predict activation energies for ester hydrolysis or methoxy group substitution.
  • Solvent Effects : Implicit solvent models (e.g., PCM) assess how polar solvents stabilize intermediates.
    For example, computational studies suggest that the methoxycarbonyl group directs nucleophiles to the furan ring’s 5-position due to electronic effects .

Advanced: What strategies resolve discrepancies in reported reaction yields for esterification of this compound?

Answer:
Yield variations often arise from:

  • Catalyst Incompatibility : Acidic catalysts (e.g., H₂SO₄) may hydrolyze the ester group; use milder catalysts like DCC/DMAP.
  • Moisture Sensitivity : Anhydrous conditions (e.g., molecular sieves) prevent carboxylic acid formation.
  • Byproduct Analysis : HPLC or GC-MS identifies side products (e.g., decarboxylated furans).
    A systematic DOE (Design of Experiments) approach, varying catalyst loading, temperature, and solvent, can optimize conditions .

Advanced: How can researchers address hygroscopicity and stability issues during storage?

Answer:

  • Storage Conditions : Store under nitrogen or argon at –20°C in amber glass vials to prevent photodegradation.
  • Stability Monitoring : Periodic NMR or TLC checks detect hydrolysis of the methoxycarbonyl group.
  • Lyophilization : For long-term storage, lyophilize the compound as a sodium salt to enhance stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Methoxycarbonyl)furan-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(Methoxycarbonyl)furan-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.